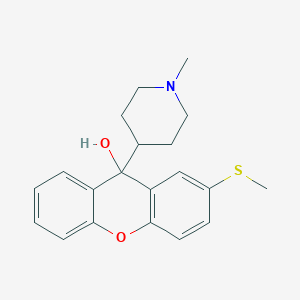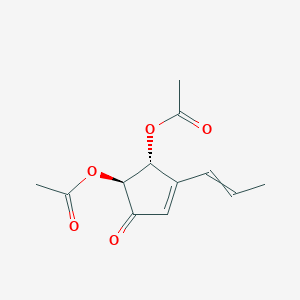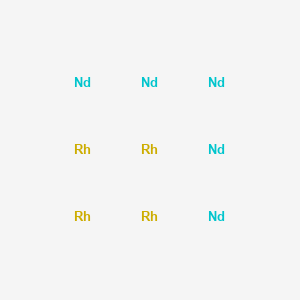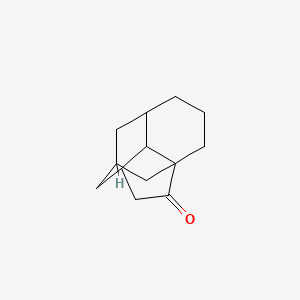
Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one: is a complex organic compound with a unique structure It belongs to the class of polycyclic compounds, which are known for their stability and diverse chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler cyclic compounds, cyclization reactions can be employed to form the polycyclic structure.
Hydrogenation: The addition of hydrogen to unsaturated bonds in the presence of a catalyst to achieve the octahydro configuration.
Functional Group Transformations: Various functional group transformations to introduce the ketone group at the desired position.
Industrial Production Methods
In an industrial setting, the production of This compound would involve:
Large-scale Reactors: Utilizing large-scale reactors to carry out the cyclization and hydrogenation reactions.
Catalysts: Employing specific catalysts to enhance reaction rates and yields.
Purification Techniques: Using distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce functional groups.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways to achieve desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Decahydro-2-naphthalenone: Another polycyclic compound with similar structural features.
Tetrahydro-2H-pyran-2-one: A simpler cyclic compound with a ketone group.
Uniqueness
Octahydro-3H-2a,7-methanoacenaphthylen-2(1H)-one: is unique due to its specific polycyclic structure and the presence of a ketone group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
57387-02-7 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
tetracyclo[5.4.1.11,5.09,13]tridecan-11-one |
InChI |
InChI=1S/C13H18O/c14-11-6-10-5-8-4-9-2-1-3-13(11,7-8)12(9)10/h8-10,12H,1-7H2 |
Clave InChI |
FGALHCWSJJQRKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3CC4C2C(C1)(C3)C(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


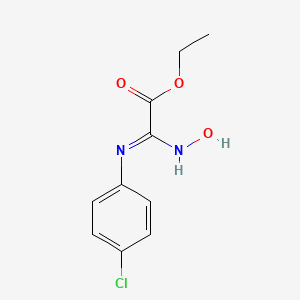
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

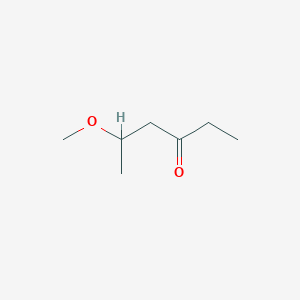
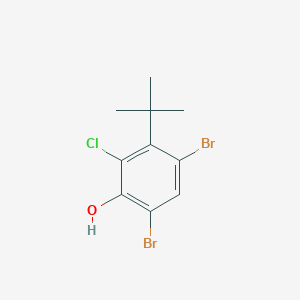



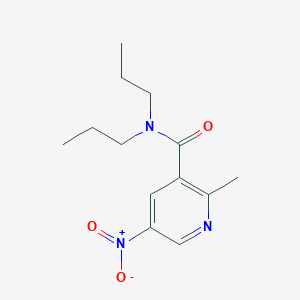
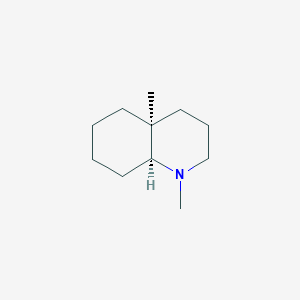
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
